molecular formula C13H18N6 B15056346 2-Methyl-4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine

2-Methyl-4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine

Cat. No.: B15056346
M. Wt: 258.32 g/mol
InChI Key: VKWBTKLPPMTUPM-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C13H18N6

Molecular Weight

258.32 g/mol

IUPAC Name

2-methyl-4-(2-methylimidazol-1-yl)-6-piperazin-1-ylpyrimidine

InChI

InChI=1S/C13H18N6/c1-10-16-12(18-6-3-14-4-7-18)9-13(17-10)19-8-5-15-11(19)2/h5,8-9,14H,3-4,6-7H2,1-2H3

InChI Key

VKWBTKLPPMTUPM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCNCC2)N3C=CN=C3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2-methylpyrimidine, the ring is functionalized to introduce the desired substituents.

    Introduction of Imidazole Group: The imidazole ring is introduced through a nucleophilic substitution reaction, often using 2-methylimidazole as a reagent.

    Attachment of Piperazine:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions could target the imidazole or pyrimidine rings, potentially leading to the formation of partially or fully saturated derivatives.

    Substitution: The compound can undergo various substitution reactions, particularly at the nitrogen atoms in the imidazole and piperazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include hydroxylated, carbonylated, or alkylated derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications, particularly if the compound exhibits biological activity such as enzyme inhibition or receptor modulation.

    Industry: Potential use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Analogues

(a) 2-Methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
  • CAS : 1706447-61-1
  • Formula : C₁₃H₂₁N₅
  • Molecular Weight : 247.34 g/mol
  • Key Differences :
    • Replaces the 2-methylimidazole group with pyrrolidin-1-yl at position 4.
    • Physicochemical Properties :
  • pKa: 10.06 (predicted)
  • Density: 1.150 g/cm³ (predicted)
(b) 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
  • CAS: Not specified (MH+ = 494.19)
  • Formula : C₂₂H₂₅N₅O₂S₂
  • Molecular Weight : ~494.19 g/mol
  • Key Differences: Thieno[3,2-d]pyrimidine core instead of pyrimidine. Includes morpholine and methanesulfonyl-piperazine substituents.

Substituent-Based Analogues

(a) Pyrazolo[3,4-d]pyrimidine Derivatives
  • Example: 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine
  • Key Differences :
    • Pyrazolo-pyrimidine fused core vs. simple pyrimidine.
    • Lacks piperazine but includes hydrazine and tolyl groups.
(b) 6-(2-Methyl-1H-imidazol-1-yl)pyridazin-3-ol
  • CAS : 1532605-32-5
  • Formula : C₈H₈N₄O
  • Key Differences :
    • Pyridazine core instead of pyrimidine.
    • Hydroxyl group at position 3 introduces polarity .

Comparative Analysis: Structural and Physicochemical Properties

Property Target Compound 2-Methyl-4-(pyrrolidin-1-yl) Analogue Thieno-pyrimidine Derivative
Core Structure Pyrimidine Pyrimidine Thieno[3,2-d]pyrimidine
Substituent at Position 4 2-Methylimidazole Pyrrolidin-1-yl 2-Methylbenzoimidazole
Substituent at Position 6 Piperazin-1-yl Piperazin-1-yl Methanesulfonyl-piperazine
Molecular Weight (g/mol) 244.3 247.34 494.19
Predicted pKa N/A 10.06 N/A
Key Functional Groups Imidazole, Piperazine Pyrrolidine, Piperazine Benzoimidazole, Sulfonyl

Implications of Structural Variations

Piperazine Moieties : Common across analogues (e.g., ), piperazine enhances solubility and serves as a hydrogen-bond acceptor, critical for receptor interactions.

Heterocyclic Cores: Pyrimidine (target) vs. thieno-pyrimidine : The latter’s fused ring system may improve planarity and π-π stacking. Pyridazine vs. pyrimidine: Altered electronic distribution affects binding affinity.

Substituent Effects :

  • 2-Methylimidazole (target) vs. pyrrolidine : Imidazole’s aromaticity enables π-interactions, whereas pyrrolidine introduces conformational flexibility.
  • Methanesulfonyl-piperazine : Sulfonyl groups enhance metabolic stability but reduce permeability.

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